2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have received significant attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . The compound you mentioned seems to be a derivative of imidazo[1,2-a]pyridines, with additional functional groups attached to it.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They are known to interact with various targets, influencing a multitude of biological processes.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activity .
Pharmacokinetics
It’s known that the presence of the imidazole ring in a compound can enhance its water solubility and metabolic stability, thereby improving its bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for research on “2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide” would likely involve further exploration of its biological activity and potential therapeutic applications. The synthesis process could also be optimized for efficiency and environmental impact .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substitutions at different positions of the imidazo[1,2-a]pyridazine core .
Cellular Effects
Other imidazo[1,2-a]pyridines have been shown to have significant effects on various types of cells and cellular processes . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide is not yet fully elucidated. It is known that imidazo[1,2-a]pyridazines can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-8-22-14(18-10)6-5-12(21-22)15(23)20-16-19-13(9-24-16)11-4-2-3-7-17-11/h2-9H,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHYQWLPUBQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.